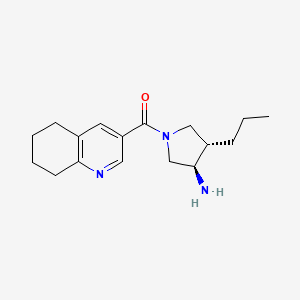

![molecular formula C10H8ClN3O2S2 B5622793 5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)

5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,3,4-thiadiazole, a class known for its diverse chemical reactions and significant biological activities. Its unique structure incorporates elements such as a thiadiazole ring, a benzodioxol group, and a chloro substituent, contributing to its distinct properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds structurally related to the one , often involves cyclization reactions catalyzed by manganese(II) compounds. These syntheses yield various thiadiazole derivatives by condensation and cyclization of thiosemicarbazides or thiohydrazides, producing compounds with stable intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of intramolecular hydrogen bonding, which stabilizes the compounds. These structures are further analyzed through spectral studies, including IR, NMR, and X-ray crystallography, revealing the geometry and electronic transitions significant for understanding the compound's properties (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including ring-opening, cyclization, and substitution reactions. These reactions are influenced by factors such as the presence of substituents on the thiadiazole ring and the specific reaction conditions employed. The introduction of different functional groups through these reactions can significantly alter the compound's chemical behavior (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography provides insights into the crystal packing and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Wawrzycka-Gorczyca et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of thiadiazole derivatives, are influenced by their electronic structure. DFT calculations are often employed to predict these properties, providing insights into the HOMO-LUMO gap, electron density distribution, and potential sites for chemical reactions. These theoretical studies complement experimental observations and help in the design of compounds with desired chemical behaviors (Kerru et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S2/c11-6-2-8-7(15-4-16-8)1-5(6)3-17-10-14-13-9(12)18-10/h1-2H,3-4H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXGZNOHHHTOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(S3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

phosphinic acid](/img/structure/B5622712.png)

![3-{5-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5622729.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)

![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)

![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)

![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)

![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)

![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)

![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)

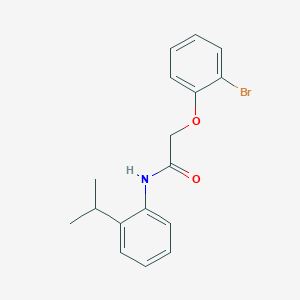

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5622821.png)